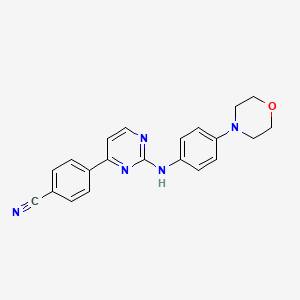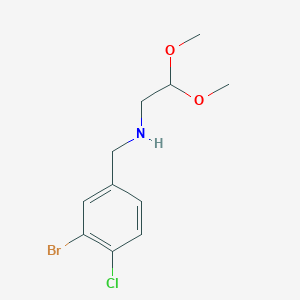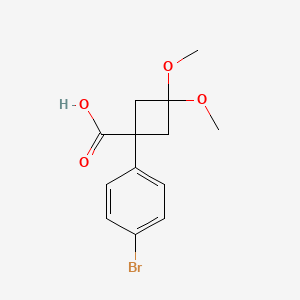
2,5-Dimethyl-3-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-propylpiperazine is an organic compound with the molecular formula C9H20N2 It belongs to the class of piperazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-propylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can produce piperazine derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-propylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-propylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound may have potential as a drug candidate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-propylpiperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5-Dimethyl-3-propylpiperazine include other piperazine derivatives such as:
- 2,5-Dimethyl-3-propylpyrazine
- 2,5-Dimethyl-3-isopropylpyrazine
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
54365-81-0 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-11H,4-6H2,1-3H3 |
Clave InChI |
WQAWNWAQZXNXPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(NCC(N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)

![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)







![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)


